molecular formula C10H16O2S B14381923 10-(Hydroxymethyl)-3,4,7,8,9,10-hexahydro-2H-thiecin-2-one CAS No. 89908-65-6

10-(Hydroxymethyl)-3,4,7,8,9,10-hexahydro-2H-thiecin-2-one

Cat. No.: B14381923
CAS No.: 89908-65-6
M. Wt: 200.30 g/mol
InChI Key: ZYBGRIRKOTYGFF-UHFFFAOYSA-N
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Description

10-(Hydroxymethyl)-3,4,7,8,9,10-hexahydro-2H-thiecin-2-one is a chemical compound with a unique structure that includes a hydroxymethyl group attached to a hexahydrothiecinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Hydroxymethyl)-3,4,7,8,9,10-hexahydro-2H-thiecin-2-one typically involves the hydroxymethylation of a precursor compound. One common method involves the reaction of formaldehyde with an active C-H bond in the presence of a catalyst . The reaction conditions often include the use of a base to facilitate the formation of the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxymethylation processes, where formaldehyde is reacted with the precursor compound under controlled conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

10-(Hydroxymethyl)-3,4,7,8,9,10-hexahydro-2H-thiecin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

10-(Hydroxymethyl)-3,4,7,8,9,10-hexahydro-2H-thiecin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-(Hydroxymethyl)-3,4,7,8,9,10-hexahydro-2H-thiecin-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Hydroxymethylfurfural: A compound with a similar hydroxymethyl group but a different core structure.

    Hydroxymethylphosphine: Contains a hydroxymethyl group attached to a phosphorus atom.

Uniqueness

10-(Hydroxymethyl)-3,4,7,8,9,10-hexahydro-2H-thiecin-2-one is unique due to its specific ring structure and the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

89908-65-6

Molecular Formula

C10H16O2S

Molecular Weight

200.30 g/mol

IUPAC Name

2-(hydroxymethyl)-2,3,4,5,8,9-hexahydrothiecin-10-one

InChI

InChI=1S/C10H16O2S/c11-8-9-6-4-2-1-3-5-7-10(12)13-9/h1,3,9,11H,2,4-8H2

InChI Key

ZYBGRIRKOTYGFF-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCC(=O)SC(C1)CO

Origin of Product

United States

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